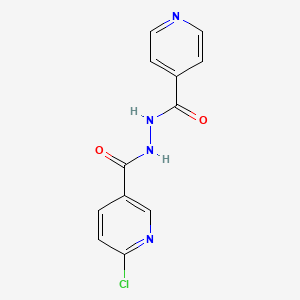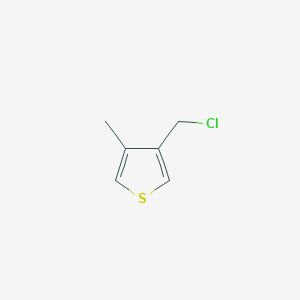
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19BrO It is a derivative of tetrahydrofuran, a five-membered ring ether, with a brominated butyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran typically involves the bromination of a suitable precursor, followed by cyclization to form the tetrahydrofuran ring. One common method involves the reaction of 3,3-dimethylbutyl bromide with tetrahydrofuran in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is typically carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tetrahydrofuran derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further modify its chemical properties.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon, which may have different reactivity and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-functionalized tetrahydrofuran derivatives, while oxidation reactions can produce hydroxyl or carbonyl-functionalized compounds.
Applications De Recherche Scientifique
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals, such as surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran: Similar in structure but with a chlorine atom instead of bromine. It may have different reactivity and applications due to the different halogen atom.
2-(4-Methyl-3,3-dimethylbutyl)tetrahydrofuran: Lacks the halogen atom, which can significantly alter its chemical properties and reactivity.
2-(4-Bromo-3,3-dimethylpentyl)tetrahydrofuran: Has an additional carbon atom in the side chain, which can affect its steric and electronic properties.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a reactive site for further chemical modifications. This makes it a versatile building block for the synthesis of various functionalized compounds, particularly in the fields of pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
2-(4-bromo-3,3-dimethylbutyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3 |
Clé InChI |
FGPDUWPDBXVCAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1CCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
aminehydrochloride](/img/structure/B13546896.png)
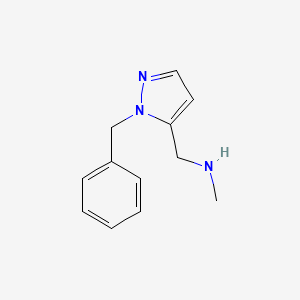
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
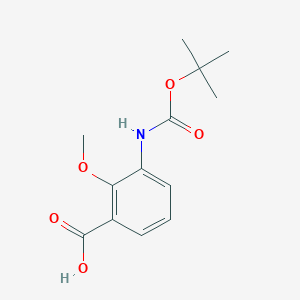
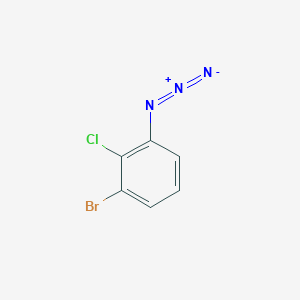
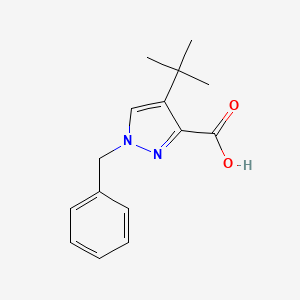
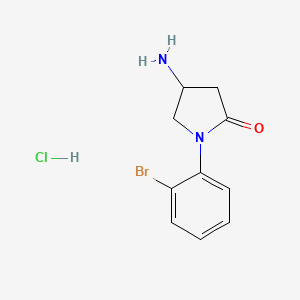
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
